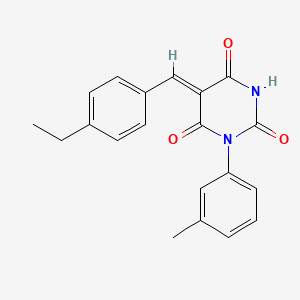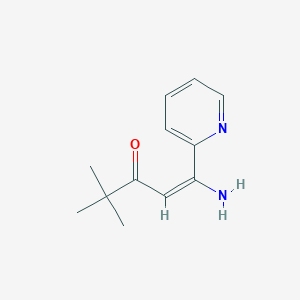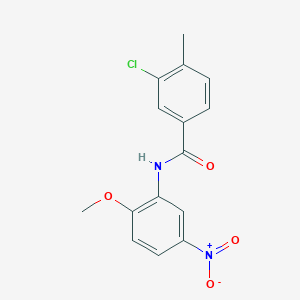![molecular formula C16H15N3OS B5778033 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit the activity of succinate dehydrogenase, which is an important enzyme involved in the mitochondrial electron transport chain.
Biochemical and Physiological Effects
Studies have shown that 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol exhibits several biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against cancer cells and is also effective against fungi and bacteria. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been reported to exhibit toxicity towards normal cells at high concentrations.
Orientations Futures
Several future directions for the research on 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol can be identified. One of the significant future directions is the development of novel agrochemicals based on this compound. Additionally, further studies are required to understand the mechanism of action of this compound fully. This will aid in the development of more potent and selective drugs based on this compound. Finally, more research is required to investigate the toxicity of this compound and its potential side effects. This will aid in the development of safe and effective drugs based on this compound.
Conclusion
In conclusion, 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with significant potential in various fields. Its potent biological activity makes it a promising candidate for the development of novel agrochemicals and anticancer drugs. However, further research is required to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 1-naphthylmethylamine with allylisothiocyanate in the presence of triethylamine and ethanol. The resulting product is then reacted with 4,5-diamino-1,2,4-triazole in the presence of sulfuric acid to obtain the final product. This synthetic route has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
Several studies have investigated the potential applications of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in various fields. One of the significant applications of this compound is in the field of agriculture. It has been reported to possess fungicidal and bactericidal properties, making it a potential candidate for the development of novel agrochemicals. Additionally, this compound has also been studied for its anticancer properties. It has been reported to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-10-19-15(17-18-16(19)21)11-20-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDKYBPLTVNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)



![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)


![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)
